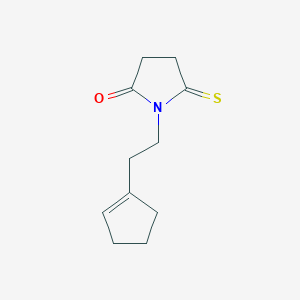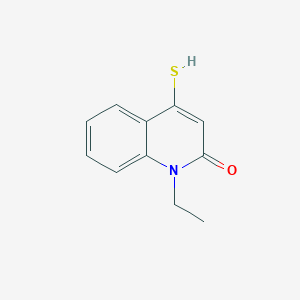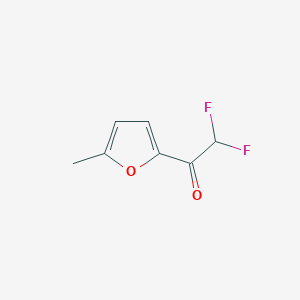![molecular formula C10H9F2NO B12870072 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethyl substituents. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 4-ethylbenzaldehyde, followed by cyclization in the presence of an acid catalyst. The difluoromethyl group can be introduced via difluoromethylation reactions using reagents like difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as metal-based or organocatalysts can be employed to facilitate the cyclization and difluoromethylation steps. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and metabolic stability, allowing the compound to effectively modulate biological pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key enzymes or receptors involved in disease processes .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound without the difluoromethyl and ethyl substituents.
2-(Trifluoromethyl)benzoxazole: Similar structure with a trifluoromethyl group instead of difluoromethyl.
4-Ethylbenzoxazole: Lacks the difluoromethyl group but retains the ethyl substituent.
Uniqueness
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is unique due to the presence of both difluoromethyl and ethyl groups, which enhance its lipophilicity and metabolic stability. This combination makes it a valuable scaffold in drug discovery, offering improved pharmacokinetic properties compared to similar compounds .
特性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO/c1-2-6-4-3-5-7-8(6)13-10(14-7)9(11)12/h3-5,9H,2H2,1H3 |
InChIキー |
DLWSKSIOZUEWHG-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)OC(=N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


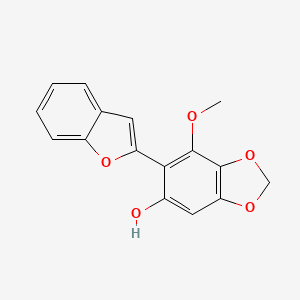
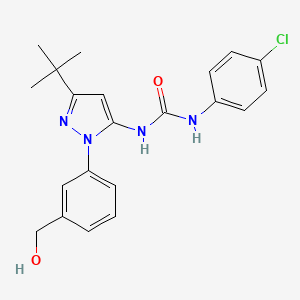
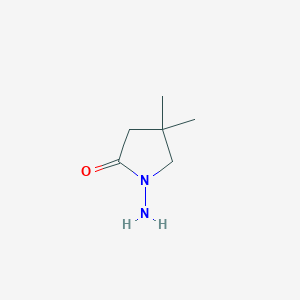


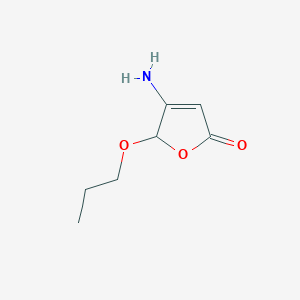
![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)




